molecular formula C22H22N2O2S B10977268 2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxamide

2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B10977268
M. Wt: 378.5 g/mol
InChI Key: ACEVUZNOYPJVBE-UHFFFAOYSA-N
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Description

2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the condensation of 3,3-diphenylpropanoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both amide and aromatic functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

2-(3,3-diphenylpropanoylamino)-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C22H22N2O2S/c1-14-15(2)27-22(20(14)21(23)26)24-19(25)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13H2,1-2H3,(H2,23,26)(H,24,25)

InChI Key

ACEVUZNOYPJVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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